Tris(cyclopentadienyl)praseodymium

Vue d'ensemble

Description

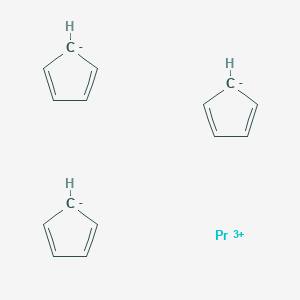

Tris(cyclopentadienyl)praseodymium, with the chemical formula Pr(C5H5)3, is an organometallic compound that features praseodymium in a +3 oxidation state coordinated to three cyclopentadienyl ligands. This compound is known for its stability and unique magnetic properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)praseodymium can be synthesized through the reaction of praseodymium chloride with sodium cyclopentadienide in tetrahydrofuran (THF) under an inert atmosphere. The reaction typically proceeds as follows: [ \text{PrCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Pr(C}_5\text{H}_5\text{)}_3 + 3 \text{NaCl} ] The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(cyclopentadienyl)praseodymium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form praseodymium(IV) complexes.

Reduction: It can be reduced to form praseodymium(II) species under specific conditions.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands, such as isonitriles or phosphines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include halogens and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions often involve the use of excess ligand and elevated temperatures.

Major Products:

Oxidation: Praseodymium(IV) cyclopentadienyl complexes.

Reduction: Praseodymium(II) cyclopentadienyl complexes.

Substitution: Various substituted cyclopentadienyl praseodymium complexes.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C₁₅H₁₅Pr

- Molecular Weight : 336.20 g/mol

- CAS Number : 11077-59-1

- Appearance : Pale green crystalline powder

- Melting Point : Approximately 420°C

Electronic and Opto-Electronic Applications

Tris(cyclopentadienyl)praseodymium(III) is utilized in the fabrication of electronic and opto-electronic devices due to its ability to form thin films. These films are essential in the development of:

- LEDs (Light Emitting Diodes) : PrCp3 serves as a precursor in the production of phosphors used in LED technology, enhancing light emission efficiency.

- Thin Film Transistors (TFTs) : Its stable chemical properties allow for high-performance TFTs, crucial for modern display technologies.

Catalysis

PrCp3 is recognized for its catalytic properties in various chemical reactions, particularly in:

- Hydrocarbon Transformations : It facilitates reactions such as alkylation and polymerization, making it valuable in petrochemical processes.

- Organic Synthesis : The compound acts as a catalyst in synthetic pathways, aiding in the formation of complex organic molecules.

Materials Science

In materials science, this compound(III) is employed for:

- Nanomaterials Synthesis : It plays a role in the synthesis of praseodymium-based nanomaterials, which have applications in electronics and photonics.

- Magnetic Materials : Due to praseodymium's unique magnetic properties, PrCp3 is explored for use in advanced magnetic materials that can be applied in data storage technologies.

Research and Development

PrCp3 is extensively used in academic and industrial research settings:

- Analytical Chemistry : The compound is used as a standard reference material for various analytical techniques, including spectroscopy and chromatography.

- Biochemical Studies : It has potential applications in cell biology for modifying cellular environments or studying metal interactions within biological systems .

Case Study 1: Thin Film Deposition

A study conducted by American Elements highlighted the efficacy of PrCp3 in thin film deposition techniques. The compound was used to create high-quality films for opto-electronic applications, demonstrating excellent adhesion and uniformity across substrates .

Case Study 2: Catalytic Activity

Research published in the Journal of Organometallic Chemistry examined the catalytic activity of this compound(III) in hydrocarbon transformations. The results indicated that PrCp3 significantly enhanced reaction rates compared to traditional catalysts, showcasing its potential for industrial applications .

Mécanisme D'action

The mechanism of action of tris(cyclopentadienyl)praseodymium involves its ability to form stable complexes with various ligands. The cyclopentadienyl ligands provide a stable environment for the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s magnetic properties are attributed to the unpaired electrons in the praseodymium ion, which interact with external magnetic fields .

Comparaison Avec Des Composés Similaires

Tris(cyclopentadienyl)lanthanum: Similar structure but with lanthanum instead of praseodymium.

Tris(cyclopentadienyl)neodymium: Features neodymium and exhibits different magnetic properties.

Tris(cyclopentadienyl)erbium: Contains erbium and is used in different industrial applications.

Uniqueness: Tris(cyclopentadienyl)praseodymium is unique due to its specific magnetic properties and stability. Compared to other lanthanide cyclopentadienyl complexes, it offers distinct advantages in terms of thermal stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Tris(cyclopentadienyl)praseodymium, also known as PrCp3, is an organometallic compound with the molecular formula C15H15Pr. This compound has garnered attention due to its unique chemical properties and potential biological activities. The following sections delve into the synthesis, biological interactions, and research findings related to this compound.

Synthesis and Properties

This compound is synthesized through the reaction of praseodymium(III) chloride with cyclopentadienyl anion in an inert atmosphere, typically using solvents like tetrahydrofuran (THF). The resulting compound appears as a pale green crystalline powder with a melting point of approximately 420°C .

- Molecular Weight : 336.193 g/mol

- CAS Number : 11077-59-1

- Appearance : Pale green crystalline powder

- Purity : Typically ≥98% .

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its coordination chemistry. The praseodymium center can interact with various biomolecules, potentially influencing enzymatic reactions and cellular processes. The compound's unique ligand structure allows it to participate in redox reactions, which may play a role in its biological effects .

Interaction with Biomolecules

Research indicates that this compound can form complexes with proteins and nucleic acids, impacting their structure and function. For instance, studies have shown that lanthanide complexes can exhibit significant binding affinities for DNA, suggesting potential applications in gene therapy or as imaging agents in molecular biology .

Case Study: Anticancer Activity

A notable investigation explored the anticancer properties of this compound in vitro. The study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. Table 1 summarizes key findings from this study:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC-3 (Prostate) | 10 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 12 | Reactive oxygen species generation |

Comparative Analysis with Similar Compounds

This compound exhibits distinct biological activities when compared to other praseodymium complexes such as Tris(i-propylcyclopentadienyl)praseodymium. The differences in ligand structure significantly influence their reactivity and interaction profiles with biological targets.

Table 2: Comparison of Praseodymium Complexes

| Compound | Ligands | Biological Activity |

|---|---|---|

| This compound | Cyclopentadienyl | Anticancer properties |

| Tris(i-propylcyclopentadienyl)praseodymium | i-Propylcyclopentadienyl | Potential imaging agent |

| Praseodymium(III) nitrate | Nitrate | Limited biological activity |

Future Directions and Research Findings

Ongoing research is focused on elucidating the detailed mechanisms by which this compound interacts with cellular components. Studies are also investigating its potential applications in targeted drug delivery systems and as a therapeutic agent for various diseases, including cancer.

Propriétés

IUPAC Name |

cyclopenta-1,3-diene;praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Pr/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHYOYODNXUAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Pr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11077-59-1 | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11077-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011077591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(η5-2,4-cyclopentadien-1-yl)praseodymium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.